Cas no 1019594-39-8 ((4-Methanesulfonyl-phenyl)-ethyl-amine)

(4-Methanesulfonyl-phenyl)-ethyl-amine is a sulfonyl-substituted phenyl ethylamine derivative with potential applications in pharmaceutical and organic synthesis. Its key structural features include a methanesulfonyl group at the para position of the phenyl ring, which enhances electron-withdrawing properties and may influence binding affinity in bioactive compounds. The ethylamine moiety provides a flexible linker for further functionalization. This compound is valued for its stability and reactivity, making it a useful intermediate in the development of receptor-targeting molecules or enzyme inhibitors. Its well-defined chemical properties allow for precise modifications, supporting research in medicinal chemistry and drug discovery. Proper handling under controlled conditions is recommended due to its reactive functional groups.
(4-Methanesulfonyl-phenyl)-ethyl-amine structure
1019594-39-8 structure
商品名:(4-Methanesulfonyl-phenyl)-ethyl-amine
CAS番号:1019594-39-8
MF:C9H13NO2S
メガワット:199.27
MDL:MFCD11143925
CID:2181828
PubChem ID:20270733

(4-Methanesulfonyl-phenyl)-ethyl-amine 化学的及び物理的性質

名前と識別子

    • (4-Methanesulfonyl-phenyl)-ethyl-amine
    • Benzenamine, N-ethyl-4-(methylsulfonyl)-
    • N-ethyl-4-methylsulfonylaniline
    • MFCD11143925
    • N-ethyl-4-(methylsulfonyl)aniline
    • N-ethyl-4-methanesulfonylaniline
    • SCHEMBL3656414
    • AKOS000237041
    • DB-257765
    • SB30213
    • (4-Methanesulfonyl-phenyl)-ethyl-amine, AldrichCPR
    • 1019594-39-8
    • CS-0339827
    • MDL: MFCD11143925
    • インチ: InChI=1S/C9H13NO2S/c1-3-10-8-4-6-9(7-5-8)13(2,11)12/h4-7,10H,3H2,1-2H3
    • InChIKey: JVPDEOZALUGZHG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 199.0667g/mol
  • どういたいしつりょう: 199.0667g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 199.27g/mol
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 54.6Ų

(4-Methanesulfonyl-phenyl)-ethyl-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D967801-5g
(4-Methanesulfonyl-phenyl)-ethyl-amine
1019594-39-8 95%
5g
$1555 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1410497-250mg
N-ethyl-4-(methylsulfonyl)aniline
1019594-39-8 97%
250mg
¥2289 2023-04-17
TRC
M287630-100mg
(4-Methanesulfonyl-phenyl)-ethyl-amine
1019594-39-8
100mg
$ 135.00 2022-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0673-1g
(4-Methanesulfonyl-phenyl)-ethyl-amine
1019594-39-8 97%
1g
3375.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0673-500mg
(4-Methanesulfonyl-phenyl)-ethyl-amine
1019594-39-8 97%
500mg
¥2177.24 2025-02-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0673-250mg
(4-Methanesulfonyl-phenyl)-ethyl-amine
1019594-39-8 97%
250mg
¥1530.19 2025-02-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0673-1g
(4-Methanesulfonyl-phenyl)-ethyl-amine
1019594-39-8 97%
1g
¥3480.09 2025-02-21
eNovation Chemicals LLC
D967801-100mg
(4-Methanesulfonyl-phenyl)-ethyl-amine
1019594-39-8 95%
100mg
$170 2025-02-22
eNovation Chemicals LLC
D967801-250mg
(4-Methanesulfonyl-phenyl)-ethyl-amine
1019594-39-8 95%
250mg
$215 2025-02-22
abcr
AB536472-500mg
(4-Methanesulfonyl-phenyl)-ethyl-amine; .
1019594-39-8
500mg
€461.60 2025-02-16

(4-Methanesulfonyl-phenyl)-ethyl-amine 関連文献

(4-Methanesulfonyl-phenyl)-ethyl-amineに関する追加情報

Introduction to (4-Methanesulfonyl-phenyl)-ethyl-amine (CAS No. 1019594-39-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, (4-Methanesulfonyl-phenyl)-ethyl-amine (CAS No. 1019594-39-8) stands out as a compound of significant interest due to its unique structural properties and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, synthetic pathways, and the latest research findings that underscore its relevance in modern drug discovery.

The molecular structure of (4-Methanesulfonyl-phenyl)-ethyl-amine consists of a phenyl ring substituted with a methanesulfonyl group at the 4-position, linked to an ethyl-amine moiety. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for designing bioactive entities. The presence of the methanesulfonyl group enhances the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design. Additionally, the amine functionality provides a site for further derivatization, allowing for the creation of more complex pharmacophores.

In recent years, there has been growing interest in exploring the pharmacological potential of (4-Methanesulfonyl-phenyl)-ethyl-amine and its derivatives. Research studies have demonstrated that compounds featuring similar structural motifs exhibit promising activities in various therapeutic areas. For instance, derivatives of this compound have shown inhibitory effects on certain enzymes and receptors implicated in neurological disorders, making them attractive candidates for further investigation.

The synthesis of (4-Methanesulfonyl-phenyl)-ethyl-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. One common synthetic route involves the reaction of 4-methanesulfonylbenzaldehyde with ethyl amine in the presence of a suitable catalyst. This approach yields the desired product with high yield and purity, making it feasible for large-scale production. Advances in synthetic methodologies have also enabled the introduction of functional groups at different positions on the phenyl ring, thereby expanding the library of possible derivatives.

Recent advancements in computational chemistry have further facilitated the study of (4-Methanesulfonyl-phenyl)-ethyl-amine. Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential pharmacological effects. These computational studies have complemented experimental investigations by identifying key interactions between the compound and its target proteins, guiding the design of more potent and selective derivatives.

The pharmacological profile of (4-Methanesulfonyl-phenyl)-ethyl-amine has been extensively evaluated in preclinical studies. These investigations have revealed that the compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its potential as an adjunct therapy for conditions such as depression and anxiety. Additionally, preliminary data indicate that derivatives of this compound may possess anti-inflammatory properties, making them relevant for treating chronic inflammatory diseases.

In conclusion, (4-Methanesulfonyl-phenyl)-ethyl-amine (CAS No. 1019594-39-8) is a compound with significant therapeutic potential due to its unique structural features and favorable pharmacokinetic properties. Ongoing research efforts are focused on elucidating its mechanism of action and exploring novel derivatives with enhanced biological activity. As our understanding of this compound continues to grow, it is expected to play an increasingly important role in the development of next-generation pharmaceuticals.

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